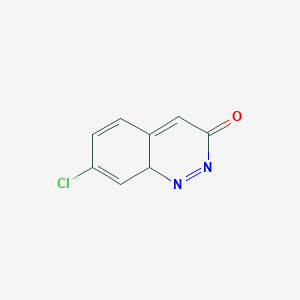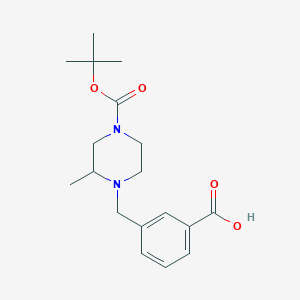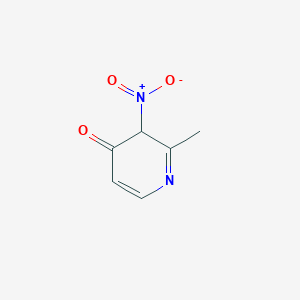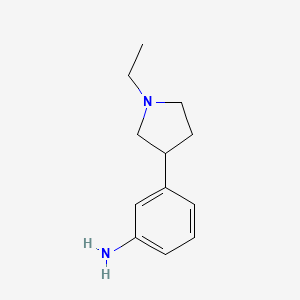
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylphenyl ethane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3,5-Dimethylphenyl ethane+Chlorosulfonic acid→2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain the desired purity .
化学反应分析
Types of Reactions
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamides and sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
科学研究应用
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of sulfonated polymers and resins for industrial applications.
作用机制
The mechanism of action of 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride involves the formation of a sulfonyl group, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters .
相似化合物的比较
Similar Compounds
- 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride
- 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl bromide
- 2-(3,5-Dimethylphenyl)ethane-1-sulfonyl iodide
Uniqueness
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride is unique due to its specific reactivity and stability compared to its halogenated counterparts. The chloride derivative is often preferred in organic synthesis due to its availability and ease of handling .
属性
分子式 |
C10H13ClO2S |
|---|---|
分子量 |
232.73 g/mol |
IUPAC 名称 |
2-(3,5-dimethylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-8-5-9(2)7-10(6-8)3-4-14(11,12)13/h5-7H,3-4H2,1-2H3 |
InChI 键 |
KNJDKRJEXWRIRA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CCS(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-5-methyl-2,3-dihydropyran-6-one](/img/structure/B15131675.png)




![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15131710.png)
![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)

![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)

![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)

